7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one

PARP1 inhibitor CNS penetration Efflux ratio

7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one (CAS 2756333-93-2) is a polyfunctionalized quinoxalin-2(1H)-one scaffold specifically designed as a late-stage key intermediate for the synthesis of AZD9574 (Palacaparib), an AstraZeneca clinical-stage, brain-penetrant, PARP1-selective inhibitor. The compound is characterized by a bromomethyl handle at the 7-position for nucleophilic substitution, a fluorine atom at the 8-position that is critical for modulating efflux and central nervous system (CNS) penetration in downstream drug candidates, and a methyl group at the 3-position which forms part of the nicotinamide-mimetic pharmacophore.

Molecular Formula C10H8BrFN2O
Molecular Weight 271.09 g/mol
Cat. No. B8255300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one
Molecular FormulaC10H8BrFN2O
Molecular Weight271.09 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O
InChIInChI=1S/C10H8BrFN2O/c1-5-10(15)14-9-7(13-5)3-2-6(4-11)8(9)12/h2-3H,4H2,1H3,(H,14,15)
InChIKeyOGVPZKIRXIFJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one – A Purpose-Built Key Intermediate for CNS-Penetrant PARP1 Inhibition


7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one (CAS 2756333-93-2) is a polyfunctionalized quinoxalin-2(1H)-one scaffold specifically designed as a late-stage key intermediate for the synthesis of AZD9574 (Palacaparib), an AstraZeneca clinical-stage, brain-penetrant, PARP1-selective inhibitor [1]. The compound is characterized by a bromomethyl handle at the 7-position for nucleophilic substitution, a fluorine atom at the 8-position that is critical for modulating efflux and central nervous system (CNS) penetration in downstream drug candidates, and a methyl group at the 3-position which forms part of the nicotinamide-mimetic pharmacophore [1]. Its synthesis typically proceeds via radical bromination of 8-fluoro-3-methylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS), yielding an off-white solid at ≥95% purity with a molecular weight of 271.09 g/mol .

Why Generic Quinoxalinone Intermediates Cannot Replace 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one


The utility of 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one is inseparably tied to the specific architecture of AZD9574, where the 7-bromomethyl group is the exclusive alkylation handle for installing the piperazine linker and the 8-fluoro substitution is indispensable for achieving a low MDCK-MDR1-BCRP efflux ratio (2.6 for the quinoxalinone core versus 17 for the non-CNS-penetrant predecessor AZD5305) [1]. Substituting this intermediate with a 7-chloromethyl analog results in significantly slower nucleophilic aromatic substitution kinetics, compromising coupling efficiency, while regioisomeric alternatives such as 3-(bromomethyl)-6-fluoro-1-methylquinoxalin-2(1H)-one produce an entirely different connectivity that cannot yield the active pharmacophore [2]. Furthermore, the 3-methyl group is essential to the nicotinamide-mimetic core; replacing it with larger alkyl substituents (e.g., 3-ethyl analogs) materially alters lipophilicity, metabolic stability, and efflux properties of the final drug candidate [1].

Quantitative Evidence Guide for 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one Comparator Analysis


Enabling CNS Penetration: Low Efflux Ratio of the 8-Fluoroquinoxalinone Core vs. AZD5305

The 8-fluoro substitution on the quinoxalinone core of the target intermediate is directly responsible for enabling blood-brain barrier penetration in the final clinical candidate AZD9574. In a direct head-to-head comparison of core intermediates, the 5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline core (derived from this bromomethyl intermediate) exhibited an MDCK-MDR1-BCRP efflux ratio of 2.6, compared to an efflux ratio of 17 for the 1,5-naphthyridone core of AZD5305, a non-CNS-penetrant PARP1 inhibitor from the same program [1]. This represents a 6.5-fold reduction in efflux transporter susceptibility, which was essential for achieving measurable CNS exposure in preclinical species (rat Kpu,u = 0.1–0.19 for closely related analogs) [1].

PARP1 inhibitor CNS penetration Efflux ratio AZD9574

Nucleophilic Substitution Reactivity: Bromomethyl vs. Chloromethyl as an Alkylation Handle

The 7-bromomethyl group provides superior reactivity compared to potential 7-chloromethyl-substituted analogs in nucleophilic substitution reactions required for coupling the quinoxalinone core to the piperazine linker. Although a direct kinetic comparison for this specific quinoxalinone scaffold is not publicly disclosed, class-level evidence from structurally related 4-halomethyl-substituted imidazolium salts demonstrates that bromomethyl-functionalized compounds are 'significantly more reactive towards various N, O and S nucleophiles than the chloromethyl counterparts' [1]. Large leaving-group effects (kBr/kCl > 30) have been quantitatively established for nucleophilic substitution at halomethyl centers in analogous heterocyclic systems [2]. For the industrial-scale synthesis of AZD9574, this translates to higher coupling yields, shorter reaction times, and reduced byproduct formation when using the bromomethyl intermediate compared to a hypothetical chloromethyl alternative.

Nucleophilic substitution Bromomethyl reactivity Alkylation efficiency SN2 kinetics

PARP1 Inhibitor Regiochemical Specificity: 7-Bromomethyl vs. 3-Bromomethyl Regioisomers

The regiochemistry of the bromomethyl and fluoro substituents is non-negotiable for the synthesis of AZD9574. The target compound (7-bromomethyl-8-fluoro-3-methyl) places the bromomethyl group at the position required for piperazine coupling and the fluoro group at the position needed for efflux modulation. In contrast, 3-(Bromomethyl)-6-fluoro-1-methylquinoxalin-2(1H)-one (CAS 1240529-30-9) positions the bromomethyl at the 3-position and the fluoromethyl at the 1-position (N-methyl), producing a connectivity that is fundamentally incompatible with the AZD9574 pharmacophore . The AZD9574 discovery paper explicitly demonstrates through systematic SAR that moving substituents around the quinoxalinone core (e.g., the nitrogen position in the upper vs. lower 6-membered ring of the bicyclic system) alters log D by >0.6 units, changes hERG IC50 from >40 µM to 21 µM, and shifts efflux ratios from 2.8 to 7.4 — underscoring the extreme sensitivity of pharmacological properties to substitution pattern [1].

Regiochemistry PARP1 selectivity Quinoxalinone core AZD9574 synthesis route

Selective P-Glycoprotein Antagonism: Bromomethylquinoxalinone Scaffold vs. Non-Selective MDR Modulators

Bromomethylquinoxalinones have been established as parent scaffolds for the synthesis of selective P-glycoprotein (Pgp) antagonists that do not inhibit the related transporter MRP1 — a selectivity profile that distinguishes them from first-generation MDR modulators such as verapamil and cyclosporin A. In a comprehensive structure-activity study, a focused library of substituted phenoxymethylquinoxalinones was synthesized starting from a parent bromomethylquinoxalinone. The most active phenoxymethylquinoxalinone derivatives demonstrated Pgp antagonism with IC50 values as low as 1.0 µM in cellular reversal assays, while showing no detectable MRP1 antagonism (Pgp/MRP1 selectivity ratio > 3.5 in the best cases) [1]. All tested phenoxymethylquinoxalinones retained MRP1 antagonism scores of 0.7–1.1 (essentially no reversal), confirming complete transporter selectivity [1]. This is in stark contrast to verapamil, which non-selectively antagonizes both Pgp and MRP1.

P-glycoprotein MRP1 Multidrug resistance Quinoxalinone antagonist

Physicochemical Properties: Predicted pKa and Density vs. Non-Fluorinated Quinoxalinone Analogs

The 8-fluoro substitution on the quinoxalinone ring introduces measurable physicochemical differentiation from non-fluorinated analogs. The target compound has a predicted pKa of 7.88±0.20, placing the quinoxalinone NH acidity near physiological pH — a property that influences hydrogen-bonding capacity with the PARP1 catalytic site (specifically the Gly863 backbone carbonyl) . The predicted density of 1.71±0.1 g/cm³ reflects the contribution of the fluorine atom, which increases molecular weight and electron-withdrawing character compared to non-fluorinated bromomethylquinoxalinones such as the parent scaffold used in the Pgp antagonist SAR study (which lacked halogen substitution on the benzo ring) [1]. The compound is a solid at ambient temperature requiring storage under inert gas at 2–8°C, reflecting the reactivity of the bromomethyl group .

Physicochemical properties pKa prediction Lipophilicity Fluorine effect

Research and Industrial Application Scenarios for 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one


GMP-Scale Synthesis of AZD9574 (Palacaparib) for Clinical Trials

The primary and most volume-demanding application is as the key late-stage intermediate for the GMP synthesis of AZD9574, a CNS-penetrant PARP1-selective inhibitor currently in Phase I clinical trials for BRCA-mutant brain tumors and brain metastases. The 7-bromomethyl group is coupled with the piperazine linker of the pyridine-2-carboxamide fragment, while the 8-fluoro group is essential for maintaining the MDCK-MDR1-BCRP efflux ratio of 2.6 that enables brain penetration [1]. Procurement at ≥95% purity with kilogram-to-hundred-kilogram batch capability under GMP quality systems is a prerequisite for clinical supply chains .

Structure-Activity Relationship (SAR) Studies of CNS-Penetrant PARP1 Inhibitors

Medicinal chemistry teams seeking to explore next-generation CNS-penetrant PARP1 inhibitors can use this intermediate as a versatile scaffold for generating focused libraries. By reacting the 7-bromomethyl group with diverse amine nucleophiles, researchers can rapidly explore substitutions in the linker region while retaining the 8-fluoro and 3-methyl groups that provide a baseline CNS-penetrant profile (efflux ratio 2.6, PARP1 IC50 of 0.003 µM for the parent scaffold) [1]. The bromomethyl handle enables parallel synthesis approaches with phenols, amines, and thiols under mild phase-transfer catalysis conditions, as established by Lawrence et al. for bromomethylquinoxalinones [2].

Development of Selective P-Glycoprotein (Pgp) Antagonists for Multidrug Resistance Reversal

For researchers focused on overcoming multidrug resistance in oncology, this quinoxalinone intermediate provides a synthetically accessible entry point to Pgp-selective antagonists. The bromomethyl group can be condensed with substituted phenols to generate libraries of phenoxymethylquinoxalinones that have demonstrated complete Pgp selectivity over MRP1 in drug-resistant NCI/ADR and MCF-7/VP cell lines, with antagonism IC50 values as low as 1.0 µM [2]. The additional 8-fluoro substituent on this specific intermediate provides pharmacokinetic advantages (reduced oxidative metabolism, modulated lipophilicity) compared to the non-fluorinated bromomethylquinoxalinone scaffolds previously explored [2].

Chemical Biology Probe Development: PARP1 Trapping and DNA Damage Response Studies

Academic and industrial laboratories studying PARP1 trapping mechanisms and DNA damage response pathways can use this intermediate to synthesize tool compounds that covalently engage PARP1 at the nicotinamide-binding site. Derivatives synthesized from this intermediate retain the core scaffold that enables PARP1-DNA trapping — a mechanism distinct from catalytic inhibition that correlates with cellular potency in BRCA2-mutant cell lines (DLD-1 BRCA2-/- 7-day assay IC50 = 0.002 µM for the AZD5305-class scaffold) [1]. This compound is solely for research and further manufacturing use, not for direct human administration .

Quote Request

Request a Quote for 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.